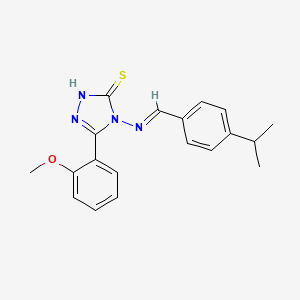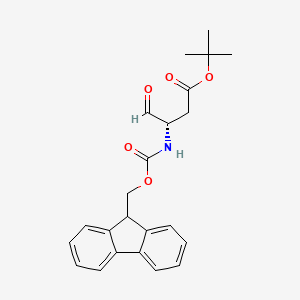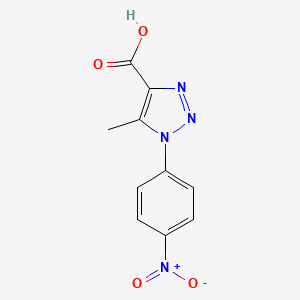
Woods metal, stick
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Woods metal: It is named after Barnabas Wood, who invented and patented the alloy in 1860 . This alloy is notable for its low melting point of approximately 70°C (158°F), making it useful for various applications such as soldering, creating custom metal parts, and serving as a heat-transfer medium .
準備方法
Synthetic Routes and Reaction Conditions: Woods metal is prepared by melting and mixing its constituent metals in the following proportions: 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . The metals are heated until they melt and form a homogeneous mixture. The mixture is then allowed to cool and solidify into the desired shape, such as sticks or rods.
Industrial Production Methods: In industrial settings, the production of Woods metal involves precise control of temperature and mixing to ensure uniformity and purity. The metals are typically melted in a furnace, and the molten alloy is cast into molds to form sticks or other shapes. The process requires careful handling due to the toxic nature of cadmium and lead fumes .
化学反応の分析
Types of Reactions: Woods metal primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Woods metal can oxidize when exposed to air at high temperatures, forming oxides of bismuth, lead, tin, and cadmium.
Reduction: The alloy can be reduced back to its metallic form using reducing agents such as hydrogen gas or carbon monoxide.
Major Products Formed: The primary products of oxidation are the respective metal oxides, such as bismuth oxide, lead oxide, tin oxide, and cadmium oxide. These oxides can be further processed or used in various applications.
科学的研究の応用
Chemistry: Woods metal is used in laboratory settings for creating low-melting-point alloys and as a heat-transfer medium in hot baths. It is also employed in the preparation of custom-shaped apertures and blocks for electron-beam cutouts .
Biology and Medicine: In medical applications, Woods metal is used to create custom-shaped radiation shields and molds for radiation therapy. Its low melting point allows for easy shaping and customization .
Industry: Woods metal is utilized in the manufacturing of sprinkler systems, where it acts as a fusible plug that melts at a specific temperature to activate the sprinkler. It is also used in the casting of intricate metal parts and as a filler material for bending metal tubes .
作用機序
The mechanism by which Woods metal exerts its effects is primarily physical. Its low melting point allows it to transition from solid to liquid at relatively low temperatures, making it useful for applications requiring precise temperature control. The alloy’s components, such as bismuth and lead, contribute to its fusibility and stability .
類似化合物との比較
Rose’s metal: Composed of bismuth, lead, and tin, with a melting point of 98°C (208°F).
Field’s metal: Contains bismuth, indium, and tin, with a melting point of 62°C (144°F).
Cerrolow 136: Composed of bismuth, lead, tin, and indium, with a melting point of 58°C (136°F).
Uniqueness: Woods metal is unique due to its specific composition and melting point, which make it suitable for applications requiring low-temperature melting and precise temperature control. Its combination of bismuth, lead, tin, and cadmium provides a balance of fusibility and stability that is not found in other similar alloys .
特性
分子式 |
BiCdPbSn |
|---|---|
分子量 |
647 g/mol |
InChI |
InChI=1S/Bi.Cd.Pb.Sn |
InChIキー |
SSWIVUPIIWJGCS-UHFFFAOYSA-N |
正規SMILES |
[Cd].[Sn].[Pb].[Bi] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)




